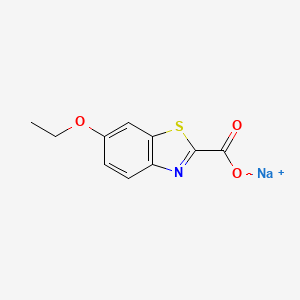

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

Vue d'ensemble

Description

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . It is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the reaction of 2-aminothiophenol and carbon disulfide . Another method involves starting from 6-ethoxy-2-mercaptobenzothiazole by alkylation with ethyl chloroacetate, hydrazinolysis, cyclization with carbon disulfide, and finally, S-acylation .Molecular Structure Analysis

The molecular formula of this compound is C9H6NNaO3S . Its average mass is 231.204 Da and its monoisotopic mass is 230.996613 Da .Chemical Reactions Analysis

Benzothiazoles, including this compound, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Applications De Recherche Scientifique

Antimicrobial Applications

New compounds derived from Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate have shown varying levels of antimicrobial activity. One study synthesized a series of derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, observing modest activity in some cases (Patel, Agravat, & Shaikh, 2011). Similarly, other compounds synthesized from the base compound exhibited significant antimicrobial properties, underscoring the potential of these derivatives in antibacterial applications (Bhagat, 2017).

Applications in Cancer Research

The sodium salt of a derivative of this compound was synthesized and investigated for its potential in inhibiting tumor cell growth, particularly in human neuroblastoma cell lines. The compound exhibited significant inhibitory activities, indicating its potential use in therapeutic applications related to tumor growth inhibition (Nikpour Nezhati et al., 2013).

Applications in Material Science

This compound and its derivatives have also been explored in the field of material science. New mesomorphic benzothiazolyl derivatives, synthesized from the base compound, exhibited nematic and tilted smectic phases, displaying an odd-even effect. These findings are significant for the development of liquid crystal materials and further applications in display technologies (Koh et al., 2013).

Mécanisme D'action

While the specific mechanism of action for Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is not mentioned in the search results, similar compounds like Ethoxzolamide function as carbonic anhydrase inhibitors . They inhibit carbonic anhydrase activity in proximal renal tubules to decrease reabsorption of water, sodium, potassium, bicarbonate .

Orientations Futures

Propriétés

IUPAC Name |

sodium;6-ethoxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPSPFFCUURJHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

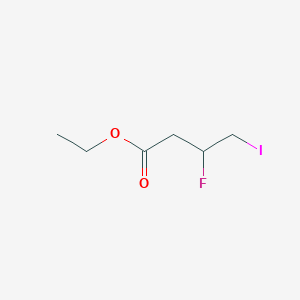

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)

![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)

![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)

![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)